molecular formula C21H21O4- B13815652 (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate

(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate

Cat. No.: B13815652
M. Wt: 337.4 g/mol
InChI Key: SVNZFZBUGCHAET-KPKJPENVSA-M
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Description

(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate is a complex organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The hydroxyl groups can be introduced through selective oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like PCC or potassium permanganate.

    Reduction: The diene system can be reduced to a saturated alkane using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, potassium permanganate.

    Reduction: Hydrogen gas, Pd/C catalyst.

    Substitution: Alkyl halides, acid chlorides, and bases like sodium hydride (NaH).

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of saturated alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and diene system allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H21O4-

Molecular Weight

337.4 g/mol

IUPAC Name

(6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate

InChI

InChI=1S/C21H22O4/c22-18(14-19(23)15-21(24)25)12-7-13-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,22-23H,14-15H2,(H,24,25)/p-1/b12-7+

InChI Key

SVNZFZBUGCHAET-KPKJPENVSA-M

Isomeric SMILES

C1=CC=C(C=C1)C(=C/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=CC=CC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2

Origin of Product

United States

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